molecular formula C18H25FN2O3 B6975949 tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate

tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate

Cat. No.: B6975949
M. Wt: 336.4 g/mol
InChI Key: WELRQYHGBGWTRE-CVEARBPZSA-N
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Description

tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate: is an organic compound recognized for its intricate structure and relevance in various scientific fields. This molecule features a tert-butyl carbamate functional group linked to a piperidine ring, which is substituted with an acetyl group and a fluorophenyl group. The stereochemistry of this compound is denoted by the (3R,4R) configuration, highlighting its specific three-dimensional arrangement, which is crucial for its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves the following steps:

  • Formation of the Piperidine Core: : Starting with the precursor containing the piperidine skeleton, appropriate chiral catalysts are employed to ensure the (3R,4R) configuration.

  • Introduction of the Acetyl Group: : The piperidine intermediate is acetylated using acetic anhydride under basic conditions to introduce the acetyl group at the desired position.

  • Attachment of the Fluorophenyl Group: : A selective Friedel-Crafts alkylation process is used to attach the fluorophenyl group to the piperidine ring.

  • Addition of the tert-butyl Carbamate Group: : The final step involves reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine to yield the tert-butyl carbamate moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is streamlined using continuous flow chemistry to enhance reaction efficiency and product yield. Optimized reaction conditions, such as controlled temperatures, specific solvents, and the use of automated reactors, ensure high purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The piperidine ring in tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate can undergo oxidation to form the corresponding N-oxide derivative.

  • Reduction: : The acetyl group can be reduced to the corresponding alcohol under hydrogenation conditions.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas are employed for the reduction of the acetyl group.

  • Substitution: : Nucleophiles like sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are effective for aromatic substitution reactions.

Major Products Formed: The major products formed from these reactions include the N-oxide derivative, the corresponding alcohol, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate has diverse applications in scientific research, including:

  • Chemistry: : Used as a chiral building block for the synthesis of complex molecules and as a reference compound in stereochemical studies.

  • Biology: : Studied for its potential interactions with enzymes and receptors, contributing to understanding biochemical pathways.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

  • Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the acetyl and tert-butyl carbamate groups modulate its pharmacokinetic properties. The compound's stereochemistry is crucial for its selective binding and activity, influencing the pathways it affects.

Comparison with Similar Compounds

When compared to similar compounds, tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

  • tert-butyl N-[(3R,4R)-4-(4-chlorophenyl)piperidin-3-yl]carbamate: : Differing by the substitution of fluorine with chlorine.

  • tert-butyl N-[(3R,4R)-1-acetyl-4-phenylpiperidin-3-yl]carbamate: : Lacking the halogen substitution on the phenyl ring.

  • tert-butyl N-[(3R,4R)-1-acetyl-4-(4-trifluoromethylphenyl)piperidin-3-yl]carbamate: : Featuring a trifluoromethyl group instead of a single fluorine atom.

The uniqueness of the this compound lies in its specific substitution pattern and stereochemistry, which confer distinct properties and applications in scientific research.

This compound exemplifies the fascinating interplay between molecular structure and functional applications, making it a valuable subject of study across various scientific disciplines.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-12(22)21-10-9-15(13-5-7-14(19)8-6-13)16(11-21)20-17(23)24-18(2,3)4/h5-8,15-16H,9-11H2,1-4H3,(H,20,23)/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELRQYHGBGWTRE-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C(C1)NC(=O)OC(C)(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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